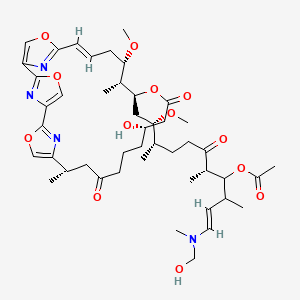
Ulapualide A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ulapualide A is a tris-oxazole macrolide compound isolated from the marine nudibranch Hexabranchus sanguineus. It is known for its complex structure and potent biological activities, particularly its ability to interact with actin, a protein that plays a crucial role in cell structure and movement .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of Ulapualide A involves several key steps, including the formation of oxazole rings and macrolactamisation. The synthesis begins with the preparation of mono-oxazole carboxylic acid and mono-oxazole secondary alcohol, which are then esterified under Yamaguchi conditions. This ester is converted into an amino acid, followed by macrolactamisation using HATU to form the macrolactam intermediate. The third oxazole ring is introduced through cyclodehydration and subsequent oxidation .
Industrial Production Methods
Industrial production of this compound is challenging due to its complex structure and the need for precise stereochemical control. Current methods rely on laboratory-scale synthesis, and there is ongoing research to develop more efficient and scalable production techniques .
Chemical Reactions Analysis
Types of Reactions
Ulapualide A undergoes various chemical reactions, including:
Oxidation: Conversion of oxazoline intermediates to oxazole rings using oxidizing agents like nickel peroxide.
Cyclodehydration: Formation of oxazoline rings from amino alcohols.
Esterification: Formation of esters from carboxylic acids and alcohols under Yamaguchi conditions.
Common Reagents and Conditions
Nickel Peroxide: Used for oxidation reactions.
Yamaguchi Reagent: Used for esterification.
HATU: Used for macrolactamisation.
Major Products
The major products formed from these reactions include various oxazole and oxazoline intermediates, leading to the final macrolide structure of this compound .
Scientific Research Applications
Ulapualide A has several scientific research applications:
Chemistry: Used as a model compound for studying complex natural product synthesis and stereochemical control.
Biology: Investigated for its interactions with actin and its effects on cell structure and movement.
Medicine: Potential therapeutic applications due to its cytotoxic effects on cancer cells.
Industry: Research into its use as a bioactive compound in various industrial applications.
Mechanism of Action
Ulapualide A exerts its effects by binding to actin, a protein involved in maintaining cell structure and facilitating cell movement. This binding disrupts actin dynamics, leading to cytotoxic effects. The compound’s interaction with actin involves specific molecular targets and pathways, which are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Halichondramide: Another macrolide with similar actin-binding properties.
Jaspamide: Known for its potent cytotoxic effects and actin interaction.
Uniqueness
Ulapualide A is unique due to its tris-oxazole structure, which is rare among natural products. Its specific mode of action and potent biological activities make it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C46H66N4O13 |
|---|---|
Molecular Weight |
883.0 g/mol |
IUPAC Name |
[(E,5S,9S,10S)-11-[(10S,16S,20S,21R,22S,24E)-16-hydroxy-22-methoxy-10,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl]-1-[hydroxymethyl(methyl)amino]-10-methoxy-3,5,9-trimethyl-6-oxoundec-1-en-4-yl] acetate |
InChI |
InChI=1S/C46H66N4O13/c1-27(16-17-38(55)30(4)44(62-32(6)52)28(2)18-19-50(7)26-51)40(58-9)22-41-31(5)39(57-8)14-11-15-42-47-36(24-59-42)45-49-37(25-61-45)46-48-35(23-60-46)29(3)20-33(53)12-10-13-34(54)21-43(56)63-41/h11,15,18-19,23-25,27-31,34,39-41,44,51,54H,10,12-14,16-17,20-22,26H2,1-9H3/b15-11+,19-18+/t27-,28?,29-,30+,31+,34-,39-,40-,41-,44?/m0/s1 |
InChI Key |
DIOFXPZEAVIPDB-NVVPSTEBSA-N |
Isomeric SMILES |
C[C@H]1CC(=O)CCC[C@@H](CC(=O)O[C@H]([C@@H]([C@H](C/C=C/C2=NC(=CO2)C3=NC(=CO3)C4=NC1=CO4)OC)C)C[C@@H]([C@@H](C)CCC(=O)[C@@H](C)C(C(C)/C=C/N(C)CO)OC(=O)C)OC)O |
Canonical SMILES |
CC1CC(=O)CCCC(CC(=O)OC(C(C(CC=CC2=NC(=CO2)C3=NC(=CO3)C4=NC1=CO4)OC)C)CC(C(C)CCC(=O)C(C)C(C(C)C=CN(C)CO)OC(=O)C)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















